molecular formula C22H16BNO2 B3026816 (9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid CAS No. 1133057-98-3

(9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid

Cat. No. B3026816
M. Wt: 337.2 g/mol
InChI Key: NJKCFLBYPCPLOS-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their versatility in synthetic chemistry and their importance in the Suzuki-Miyaura coupling . Boronic acids are increasingly being seen in approved drugs .


Molecular Structure Analysis

The molecular structure of boronic acids involves a boron atom bonded to an oxygen atom and two carbon atoms. The boronic acid moiety has become a very important functional group in synthetic chemistry .


Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions. They are mild electrophiles and are investigated as reversible covalent inhibitors . They are also involved in various transformations such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .

Scientific Research Applications

OLED Materials

A study by Park et al. (2010) explored the use of compounds similar to (9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid in the context of blue-emitting materials for organic light-emitting diodes (OLEDs). These materials, synthesized through the Suzuki cross-coupling reaction, showed promise in OLED applications due to their high external quantum efficiency and electroluminescent (EL) properties (Park et al., 2010).

C-H Bond Arylation

Reddy et al. (2016) described an efficient ruthenium-catalyzed C-H bond ortho-arylation of 9-(pyrimidin-2-yl)-9H-carbazole, using boronic acids like the one . This methodology demonstrated high site-selectivity and tolerance for different functional groups, yielding desired products in moderate to good yields (Reddy et al., 2016).

Electropolymerization and Spectroelectrochemical Behaviour

Rybakiewicz et al. (2020) synthesized a compound similar to (9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid, which displayed notable redox properties, including reduction and oxidation potentials. This study highlighted the potential of such compounds in electropolymerization, yielding low band gap polymers suitable for applications in electronics (Rybakiewicz et al., 2020).

Hydroxydeboronation Reaction

Rault et al. (2007) investigated the hydroxydeboronation of N-protected carbazol-3-yl-boronic acid derivatives, like the compound , under mild conditions. This process efficiently produced 3-hydroxycarbazoles, suggesting the usefulness of such reactions in synthesizing new analogs of anticancer agents (Rault et al., 2007).

Polymer Light-Emitting Diodes

Tang et al. (2014) synthesized a novel organic compound structurally related to (9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid, used as an ancillary ligand in heteroleptic iridium(III) complexes. These complexes were applied in polymer light-emitting diodes (PLEDs), demonstrating high thermal stability and good electroluminescent performance (Tang et al., 2014).

Safety And Hazards

The safety and hazards associated with boronic acids can also vary depending on their specific structure. It’s always important to refer to the safety data sheet (SDS) for specific compounds for detailed information .

Future Directions

The future of boronic acid research is promising, with potential applications in a wide range of fields. Their unique properties make them useful in the synthesis of complex molecules, and their potential as reversible covalent inhibitors opens up possibilities in drug development .

properties

IUPAC Name

(9-naphthalen-2-ylcarbazol-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BNO2/c25-23(26)17-10-12-22-20(14-17)19-7-3-4-8-21(19)24(22)18-11-9-15-5-1-2-6-16(15)13-18/h1-14,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKCFLBYPCPLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9-(Naphthalen-2-yl)-9H-carbazol-3-yl)boronic acid

CAS RN

1133057-98-3
Record name [9-(Naphthalen-2-yl)-9H-carbazol-3-yl]boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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